molecular formula C10H8BrClS B6165097 3-(bromomethyl)-5-chloro-2-methyl-1-benzothiophene CAS No. 1048357-77-2

3-(bromomethyl)-5-chloro-2-methyl-1-benzothiophene

Cat. No.: B6165097
CAS No.: 1048357-77-2
M. Wt: 275.59 g/mol
InChI Key: PORAALJJCHVASE-UHFFFAOYSA-N
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Description

3-(bromomethyl)-5-chloro-2-methyl-1-benzothiophene is an organic compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This specific compound is characterized by the presence of a bromomethyl group at the 3-position, a chlorine atom at the 5-position, and a methyl group at the 2-position on the benzothiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(bromomethyl)-5-chloro-2-methyl-1-benzothiophene typically involves multi-step organic reactions. One common method includes the bromination of 5-chloro-2-methyl-1-benzothiophene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(bromomethyl)-5-chloro-2-methyl-1-benzothiophene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) under mild heating.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products

    Nucleophilic Substitution: Products include azido, thioether, or alkoxy derivatives.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: The major product is 5-chloro-2-methyl-1-benzothiophene.

Scientific Research Applications

3-(bromomethyl)-5-chloro-2-methyl-1-benzothiophene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a building block for compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(bromomethyl)-5-chloro-2-methyl-1-benzothiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or DNA, thereby modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(chloromethyl)-5-chloro-2-methyl-1-benzothiophene
  • 3-(bromomethyl)-2-methyl-1-benzothiophene
  • 5-chloro-2-methyl-1-benzothiophene

Uniqueness

3-(bromomethyl)-5-chloro-2-methyl-1-benzothiophene is unique due to the presence of both bromomethyl and chlorine substituents, which confer distinct reactivity and biological activity. The bromomethyl group is particularly reactive, making it a valuable intermediate for further functionalization in synthetic chemistry.

Properties

CAS No.

1048357-77-2

Molecular Formula

C10H8BrClS

Molecular Weight

275.59 g/mol

IUPAC Name

3-(bromomethyl)-5-chloro-2-methyl-1-benzothiophene

InChI

InChI=1S/C10H8BrClS/c1-6-9(5-11)8-4-7(12)2-3-10(8)13-6/h2-4H,5H2,1H3

InChI Key

PORAALJJCHVASE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(S1)C=CC(=C2)Cl)CBr

Purity

95

Origin of Product

United States

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